Diethyleneglycol Monolauryl Ether-d25
Description
Overview of Poly(ethylene glycol) Alkyl Ethers as Nonionic Surfactants in Academic Investigations
Poly(ethylene glycol) (PEG) alkyl ethers are a prominent class of nonionic surfactants extensively utilized in both industrial applications and academic research. google.comgoogle.com These amphiphilic molecules consist of a hydrophilic poly(ethylene glycol) head group and a hydrophobic alkyl tail. This dual nature allows them to adsorb at interfaces, such as air-water or oil-water, reducing surface tension and facilitating the formation of self-assembled structures like micelles and vesicles in aqueous solutions. nih.gov
The properties of PEG alkyl ethers can be finely tuned by modifying the length of both the hydrophilic PEG chain and the hydrophobic alkyl chain. researchgate.net This versatility makes them ideal for a wide range of applications, including as emulsifiers, detergents, and solubilizing agents. google.comresearchgate.net In research, they are frequently used to create model systems for studying biological membranes, drug delivery vehicles, and the fundamental principles of self-assembly. nih.govnih.govacs.org For instance, the interaction of these surfactants with lipid bilayers is a subject of intense study to understand their effects on membrane permeability and integrity. nih.govacs.org
Significance of Deuterium (B1214612) Labeling in Contemporary Chemical, Materials, and Biological Science Research
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, plays a crucial role in modern scientific investigation. nih.gov Its nucleus contains a proton and a neutron, making it approximately twice as heavy as protium (B1232500) (¹H). While chemically similar to hydrogen, this mass difference leads to distinct physical properties that are exploited in various analytical techniques. nih.govchemeo.com
One of the most significant applications of deuterium labeling is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). arxiv.org Neutrons interact differently with hydrogen and deuterium nuclei. This difference in neutron scattering length allows for "contrast matching," where a deuterated component can be made to stand out or become "invisible" to the neutrons by adjusting the deuterium content of the solvent (e.g., using heavy water, D₂O). arxiv.org This enables researchers to selectively highlight and study specific parts of a complex molecular assembly. researchgate.net
Furthermore, deuterium labeling is invaluable in Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.netmdpi.com Replacing hydrogen with deuterium in a molecule simplifies ¹H NMR spectra by removing signals from the deuterated positions. Conversely, ²H NMR provides detailed information about the orientation and dynamics of the C-D bonds, offering insights into molecular ordering and mobility within structures like liquid crystals and biological membranes. researchgate.net
Strategic Rationale for the Specific Deuteration (d25) of Diethyleneglycol Monolauryl Ether in Scientific Studies
The specific deuteration of Diethyleneglycol Monolauryl Ether to create the d25 variant is a strategic choice designed to leverage the power of techniques like neutron scattering. Diethyleneglycol Monolauryl Ether (also known as C12E2) has a chemical structure consisting of a lauryl (C12) alkyl tail and a diethylene glycol head. The designation "-d25" indicates that the 25 hydrogen atoms on the lauryl tail have been replaced by deuterium atoms. alfa-chemistry.comnih.gov
This selective deuteration is particularly useful for studying the structure and behavior of micelles and their interaction with other molecules. In neutron scattering experiments conducted in heavy water (D₂O), the deuterated lauryl tail has a scattering length density that is very similar to that of the solvent. This effectively makes the core of the micelle "invisible" to the neutrons, a technique known as contrast matching. arxiv.org As a result, the scattering signal predominantly comes from the non-deuterated (protonated) diethylene glycol headgroups. This allows researchers to precisely determine the aggregation number, the size and shape of the micellar corona, and how the headgroups are arranged at the micelle-water interface.
Similarly, in studies of surfactant interactions with biological membranes or polymers, using C12E2-d25 allows for the selective observation of the surfactant's hydrophilic headgroup region, providing detailed insights into binding, insertion, and structural perturbations. nih.gov This level of detail is often unattainable with non-deuterated surfactants.
Interactive Data Tables
Below are tables summarizing the properties of Diethyleneglycol Monolauryl Ether-d25 and its related non-deuterated counterparts.
Table 1: Physicochemical Properties of this compound Note: Experimental data for the deuterated compound is limited. The provided data is based on commercially available information.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₉D₂₅O₃ | alfa-chemistry.com |
| Molecular Weight | 299.590 g/mol | alfa-chemistry.com |
| Common Synonyms | C12E2-d25; Diethylene Glycol Dodecyl Ether-d25 | nih.gov |
Table 2: Physicochemical Properties of Related Non-Deuterated Diethylene Glycol Ethers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
|---|---|---|---|---|---|
| Diethylene Glycol Monoethyl Ether | C₆H₁₄O₃ | 134.17 | 202 | -78 | 0.99 |
| Diethylene Glycol Monobutyl Ether | C₈H₁₈O₃ | 162.23 | 224-228 | - | 0.953 |
| Diethylene Glycol Monohexyl Ether | C₁₀H₂₂O₃ | 190.28 | 261-265 | -40 | 0.935 (at 25°C) |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 244-245 | -10.45 | 1.118 |
Data compiled from various sources. nih.govsigmaaldrich.comchemeo.com
Properties
Molecular Formula |
C₁₆H₉D₂₅O₃ |
|---|---|
Molecular Weight |
299.59 |
Synonyms |
2-[2-(Dodecyloxy)ethoxy]ethanol-d25; Bis(oxyethylene) Dodecyl Ether-d25; C12EO2-d25; Diethylene Glycol Dodecyl Ether-d25; Diethylene Glycol Monododecyl Ether-d25; Diethylene Glycol Monoether with Conol 20P-d25; Diethyleneglycol Lauryl Ether-d25; Dode |
Origin of Product |
United States |
Synthetic Methodologies and Deuterium Incorporation Strategies for Alkyl Ether Analogs
Chemical Synthesis Routes for Deuterated Alkyl Chains
The creation of the perdeuterated C12 alkyl (lauryl) chain is a foundational step in the synthesis of Diethyleneglycol Monolauryl Ether-d25. This is typically achieved through two primary methodologies: building the molecule from already deuterated smaller parts or by exchanging hydrogen for deuterium (B1214612) on a pre-existing carbon skeleton.
Preparation via Deuterated Precursors (e.g., Deuterated Fatty Alcohols)
One of the most effective methods for synthesizing the deuterated lauryl chain involves a bottom-up approach starting with a fully deuterated precursor molecule. Perdeuterated lauric acid serves as an excellent starting material for this purpose.
The synthesis of this precursor can be accomplished under hydrothermal conditions, where lauric acid undergoes a hydrogen-deuterium (H/D) exchange reaction. This process typically utilizes deuterium oxide (D₂O) as the deuterium source and a platinum-on-carbon (Pt/C) catalyst at high temperatures and pressures.
Once the perdeuterated lauric acid is obtained, it is chemically reduced to the corresponding perdeuterated lauryl alcohol. This reduction is a standard organic transformation and can be achieved using methods like high-pressure hydrogenation, a technique widely employed in the production of fatty alcohols from their corresponding fatty acids or esters. This multi-step process ensures a high degree of deuterium incorporation into the final alkyl chain.
Catalytic Hydrogen-Deuterium Exchange Protocols
An alternative strategy involves the direct deuteration of a non-deuterated lauryl compound through catalytic hydrogen-deuterium (H/D) exchange. This method is a powerful tool for replacing hydrogen atoms with deuterium on a pre-formed alkyl chain. chemrxiv.org
The process is typically carried out in the gas or liquid phase at elevated temperatures and pressures, using a heterogeneous catalyst. nih.gov A variety of metal surfaces, including platinum, palladium, and nickel, have been shown to effectively catalyze H/D exchange in alkanes. nih.gov In this protocol, the lauryl substrate is exposed to a deuterium source, such as deuterium gas (D₂) or deuterium oxide (D₂O), in the presence of the catalyst. The catalyst facilitates the activation of the C-H bonds, allowing for the substitution of hydrogen with deuterium. nih.govresearchgate.net
While this method can be highly effective, achieving complete perdeuteration can be challenging and may result in a mixture of partially deuterated molecules. The reaction conditions, including temperature, pressure, catalyst choice, and reaction time, must be carefully optimized to maximize the extent of deuterium incorporation.
Table 1: Comparison of Synthesis Routes for Deuterated Alkyl Chains
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Via Deuterated Precursors | Synthesis begins with a fully deuterated starting material (e.g., perdeuterated lauric acid) which is then converted to the desired functional group (e.g., alcohol). | High and uniform level of deuteration. | May require a multi-step synthesis for the precursor itself. |
| Catalytic H/D Exchange | A non-deuterated alkyl chain is directly exposed to a deuterium source in the presence of a metal catalyst to exchange hydrogen atoms for deuterium. | More direct route if the non-deuterated starting material is readily available. | Can be difficult to achieve 100% deuteration; may result in a distribution of isotopologues. |
Regioselective Deuteration Techniques for Poly(ethylene glycol) Moiety
The hydrophilic head of the surfactant, the diethylene glycol moiety, must also be deuterated to produce the final target compound. The strategies for this are analogous to those used for the alkyl chain.
One primary route is to synthesize the deuterated diethylene glycol from smaller, deuterated building blocks. This can be achieved through the oligomerization of commercially available deuterated ethylene (B1197577) oxide (d₄-EO). fz-juelich.de The reaction is initiated using a deuterated initiator, such as partially metalated deuterated ethylene glycol, to build the short, deuterated ether chain to the desired length. fz-juelich.de This method allows for precise control over the deuteration of the entire backbone of the ether moiety.
Alternatively, direct catalytic H/D exchange can be performed on non-deuterated diethylene glycol. Recent advancements have demonstrated that photocatalytic methods can achieve multiple deuterations across the unactivated C-H bonds of polyethylene glycol derivatives. chemrxiv.orgosaka-u.ac.jpresearchgate.net This approach uses a photocatalyst, such as tetra-n-butylammonium decatungstate (TBADT), and D₂O as the deuterium source under light irradiation to facilitate the exchange. osaka-u.ac.jpresearchgate.net While promising, the efficiency of deuteration, particularly at the terminal positions, can be influenced by the substituents on the glycol. osaka-u.ac.jpresearchgate.net
The final step in the synthesis of this compound is the etherification reaction, which couples the two deuterated fragments. This is typically accomplished via a Williamson ether synthesis, where the deuterated lauryl alcohol is converted to its alkoxide and then reacted with a suitably activated deuterated diethylene glycol derivative.
Challenges and Innovations in Scalable Synthesis of Highly Deuterated Nonionic Surfactants for Research
The production of highly deuterated nonionic surfactants like this compound for research applications faces several significant challenges, primarily related to cost, efficiency, and scale.
Challenges:
Cost of Deuterium Sources: The primary sources of deuterium, such as heavy water (D₂O) and deuterium gas (D₂), are significantly more expensive than their hydrogenous counterparts. This high cost is a major barrier to large-scale synthesis.
Catalyst Efficiency and Recovery: Many deuteration reactions rely on expensive precious metal catalysts (e.g., Platinum, Palladium, Ruthenium). Ensuring high catalytic activity, minimizing catalyst deactivation, and efficiently recovering the catalyst after the reaction are crucial for economic viability.
Achieving High Deuteration Levels: Reaching near-quantitative ( >98%) deuteration across all specified positions is technically demanding. Incomplete H/D exchange can lead to a mixture of isotopologues, which can complicate data analysis in sensitive experiments like neutron scattering.
Innovations: Despite these challenges, ongoing research is leading to innovations that address these issues.
Advanced Catalysis: There is significant progress in developing more efficient and selective catalysts for H/D exchange. This includes novel homogeneous catalysts, such as specific ruthenium complexes, and photocatalytic systems that can operate under milder reaction conditions, potentially reducing energy costs and improving selectivity. osaka-u.ac.jp
Process Optimization: Efforts are being made to streamline synthetic routes and improve the efficiency of each step. This includes optimizing reaction conditions to maximize yield and deuteration levels while minimizing reaction times and the required amount of expensive reagents.
Demand-Driven Synthesis: The increasing demand for deuterated molecules, particularly in fields like materials science and structural biology for neutron scattering studies, is driving investment and innovation in deuteration chemistry. fz-juelich.de
Characterization of Deuteration Extent and Purity for Research Applications
After synthesis, the rigorous characterization of this compound is essential to confirm its chemical identity, purity, and the extent of deuterium incorporation. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing deuterated molecules.
¹H NMR (Proton NMR): This technique is used to quantify the degree of deuteration. By comparing the integrated signal intensity of the residual protons in the deuterated sample to that of a non-deuterated standard, the percentage of H/D exchange can be accurately calculated. The disappearance or significant reduction of proton signals at specific positions confirms successful deuteration.
²H NMR (Deuterium NMR): This method directly observes the deuterium nuclei, providing confirmation of the locations where deuterium has been incorporated into the molecular structure.
Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight of the synthesized compound and for assessing the distribution of deuterated isotopologues. The mass spectrum of the deuterated product will show a significant mass shift compared to its non-deuterated analog, corresponding to the number of hydrogen atoms that have been replaced by deuterium. High-resolution mass spectrometry can provide precise mass data to confirm the elemental composition.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Information Obtained |
|---|---|---|
| ¹H NMR | To quantify the extent of deuteration. | Percentage of hydrogen atoms replaced by deuterium by measuring the reduction in proton signal intensity. |
| ²H NMR | To confirm the location of deuterium atoms. | Direct detection of deuterium signals at specific chemical shifts, confirming the positions of deuteration. |
Table of Compounds Mentioned
| Compound Name | Synonym(s) | Role in Article |
|---|---|---|
| This compound | C12EO2-d25 | The primary subject of the article. |
| Lauric Acid | Dodecanoic Acid | Precursor for the deuterated alkyl chain. |
| Lauryl Alcohol | Dodecanol | Deuterated precursor for the final etherification. |
| Deuterium Oxide | Heavy Water, D₂O | Deuterium source for H/D exchange reactions. |
| Ethylene Oxide | Oxirane | Building block for the diethylene glycol moiety. |
Advanced Spectroscopic and Scattering Investigations Utilizing Diethyleneglycol Monolauryl Ether D25
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in Structural and Dynamic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the structure, dynamics, and interactions of molecules at an atomic level. nih.gov The use of isotopically labeled compounds, particularly with deuterium (B1214612), has significantly expanded the capabilities of NMR. Diethyleneglycol Monolauryl Ether-d25, a non-ionic detergent with a perdeuterated lauryl chain, serves as a powerful tool in advanced NMR studies, offering unique advantages in spectral simplification and resolution enhancement.
Solution-State NMR for Elucidating Molecular Dynamics and Conformational States
The central OCCO dihedral angle in ethylene (B1197577) glycol units, for example, can exist in either a gauche or trans conformation. chemrxiv.orgresearchgate.net Studies on similar molecules show that the population of these states is highly sensitive to the solvent environment; in neat liquid ethylene glycol, about 79% of molecules are in the gauche state, a figure that rises to 89% in dilute aqueous solutions due to changes in the dielectric constant of the medium. chemrxiv.orgresearchgate.net
Utilizing the deuterated variant, this compound, is particularly advantageous in ¹H NMR. The substitution of protons with deuterium on the lauryl chain effectively removes the complex web of signals and scalar couplings from this part of the molecule, simplifying the proton spectrum to only the signals from the ethylene glycol headgroup. This spectral simplification allows for a more straightforward analysis of the headgroup's conformational dynamics and its interactions with the solvent or other molecules. Molecular dynamics simulations can complement NMR data to build a comprehensive model of the conformational landscape, detailing the populations of various rotamers and the energy barriers between them. nih.govresearchgate.net
Deuterium (²H) NMR for Quantifying Order Parameters in Ordered Systems
Deuterium (²H) NMR is a highly effective method for probing the degree of molecular order in anisotropic environments, such as liquid crystals or lipid membranes. unitn.eucore.ac.uk The deuterium nucleus possesses an electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction, known as quadrupolar coupling, is orientation-dependent.
In an isotropic solution, rapid molecular tumbling averages this interaction to zero, resulting in a single sharp resonance. However, in an ordered system where molecular motion is restricted, a residual quadrupolar coupling remains, leading to a spectral splitting known as the quadrupolar splitting (ΔνQ). mcmaster.ca The magnitude of this splitting is directly proportional to the molecular order parameter, S, which quantifies the degree of orientational alignment of a specific C-²H bond vector with respect to a director axis of the ordered phase.
The order parameter S can be calculated from the observed quadrupolar splitting using the following relation: S = (4/3) * (hΔνQ / e²qQ)
where h is Planck's constant, ΔνQ is the measured quadrupolar splitting, and (e²qQ/h) is the static quadrupolar coupling constant (typically ~170 kHz for an aliphatic C-²H bond).
By selectively deuterating the lauryl chain, as in this compound, researchers can measure the order parameter at different positions along the alkyl chain when the surfactant is incorporated into an ordered assembly. This provides a detailed profile of molecular flexibility and ordering within the system.
Table 1: Illustrative ²H NMR Quadrupolar Splittings and Corresponding Order Parameters for a Deuterated Lauryl Chain in a Smectic Liquid Crystal Phase
| Carbon Position | Quadrupolar Splitting (ΔνQ) in kHz | Calculated Order Parameter (S) |
| C-2 | 45.0 | 0.353 |
| C-5 | 41.5 | 0.325 |
| C-8 | 35.2 | 0.276 |
| C-11 | 28.0 | 0.220 |
| C-12 (Terminal) | 19.8 | 0.155 |
Note: Data are representative examples illustrating the typical trend of decreasing order from the headgroup towards the chain terminus.
Application in Protein-Detergent Systems for Signal Suppression and Contrast Enhancement
The study of membrane proteins by solution NMR is a significant challenge because these proteins must be solubilized in a membrane-mimicking environment, typically a detergent micelle. In standard ¹H NMR experiments, the proton signals from a non-deuterated detergent are often orders of magnitude more intense than those from the protein, completely obscuring the signals of interest.
This is where perdeuterated detergents like this compound become indispensable. By replacing the protons on the alkyl chain with deuterium, the detergent becomes effectively "invisible" in ¹H NMR spectra. nih.gov This approach provides a dramatic form of contrast enhancement, suppressing the overwhelming background signal from the detergent micelle and allowing the much weaker signals from the encapsulated protein to be observed clearly. nih.gov This strategy is fundamental for performing structural and dynamic studies on membrane proteins, enabling the assignment of protein resonances and the observation of ligand binding or conformational changes without interference from the solubilizing agent.
Methyl-TROSY Spectroscopy Enhancement through Deuterated Detergents
Methyl-transverse relaxation-optimized spectroscopy (Methyl-TROSY) is a powerful NMR technique that has enabled the study of macromolecular systems reaching sizes of up to a megadalton. nih.govbiorxiv.org The method focuses on the signals from methyl groups (isoleucine, leucine, valine, and methionine) that are ¹³C-labeled in an otherwise highly deuterated protein. This specific labeling scheme, combined with the favorable relaxation properties of methyl groups, results in high-resolution, high-sensitivity spectra even for very large complexes. nih.gov
The success of a Methyl-TROSY experiment is critically dependent on minimizing proton relaxation pathways that lead to signal broadening. nih.gov While deuterating the protein itself is the primary step, the surrounding environment must also be considered. When studying a membrane protein, placing the deuterated, methyl-labeled protein into a protonated detergent micelle would reintroduce strong dipolar relaxation pathways between the protein's methyl protons and the detergent's protons, severely degrading spectral quality.
Therefore, the use of a perdeuterated detergent is essential. By solubilizing the protein in a micelle formed from this compound, these detrimental inter-molecular relaxation effects are eliminated. This leads to a significant reduction in transverse relaxation rates (R₂) for the methyl protons, resulting in sharper lines and a substantial enhancement in the signal-to-noise ratio. nih.gov This combined deuteration strategy—on both the protein and the detergent—is the gold standard for high-quality membrane protein studies using Methyl-TROSY NMR.
Table 2: Comparison of Methyl Group Relaxation Rates and Signal-to-Noise (S/N) Ratios in Different Detergent Environments
| Experimental Condition | Typical Transverse Relaxation Rate (R₂) | Relative Signal-to-Noise (S/N) Ratio |
| Deuterated Protein in Protonated Detergent | High | 1.0 (Reference) |
| Deuterated Protein in Deuterated Detergent (e.g., C₁₂E₂-d₂₅) | Low | > 3.0 |
Note: Values are illustrative, demonstrating the significant improvement in spectral quality achieved by using deuterated detergents.
Neutron Scattering Techniques for Probing Supramolecular Structures and Interactions
Neutron scattering is a premier technique for characterizing the structure and dynamics of soft matter systems over a wide range of length and time scales. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. This fundamental difference provides unique capabilities, especially when combined with isotopic substitution.
Small-Angle Neutron Scattering (SANS) for Micellar Aggregation and Morphology
Small-Angle Neutron Scattering (SANS) is used to investigate structures on a scale of approximately 1 to 100 nanometers, which is ideal for studying the size, shape, and interactions of surfactant micelles. ias.ac.in The intensity of scattered neutrons depends on the contrast between the scattering object (the micelle) and the surrounding medium (the solvent). This contrast is determined by the difference in their respective scattering length densities (SLDs).
A key advantage of SANS is the large difference in the neutron scattering lengths of hydrogen (-3.74 fm) and its isotope deuterium (+6.67 fm). This difference allows for powerful "contrast variation" experiments. ias.ac.in By using a deuterated solvent like D₂O, the SLD of the solvent is high. If a protonated surfactant is used, there is strong contrast between the hydrogen-rich micellar core and the D₂O.
The use of a specifically deuterated surfactant like this compound provides even greater experimental flexibility. When this detergent is dissolved in D₂O, the contrast between the deuterated alkyl chains and the D₂O is different from that of the protonated headgroup. This allows for the creation of sophisticated "core-shell" models during data analysis. By fitting the scattering intensity, I(Q), as a function of the scattering vector, Q, researchers can determine key parameters of the micellar assembly:
Aggregation Number (N_agg): The average number of surfactant molecules per micelle.
Micelle Shape: Whether the micelles are spherical, ellipsoidal (prolate or oblate), or cylindrical (rod-like). nist.govias.ac.in
Core Radius (R_core): The radius of the hydrophobic core formed by the lauryl chains.
Shell Thickness (T_shell): The thickness of the hydrated ethylene glycol headgroup region.
Inter-micellar Interactions: Information about repulsive or attractive forces between micelles can be gleaned from a structure factor, S(Q), especially at higher concentrations. researchgate.net
For example, SANS studies on similar non-ionic surfactants have shown that changes in temperature or the addition of co-solvents can induce shape transitions, such as a sphere-to-rod transition, which is readily quantifiable by SANS analysis. nist.govias.ac.in The use of this compound in such studies provides high-quality data with excellent contrast for precise structural determination.
Table 3: Typical Micellar Parameters for a Non-Ionic Surfactant Determined by SANS Analysis
| Parameter | Spherical Model | Ellipsoidal Model |
| Aggregation Number (N_agg) | 65 | 120 |
| Core Radius (R_core) | 18 Å | 18 Å (semi-minor axis) |
| Shell Thickness (T_shell) | 9 Å | 9 Å |
| Axial Ratio (a/b) | 1.0 | 2.5 |
Note: Data are representative of values obtained for a C12-based non-ionic surfactant in D₂O under conditions favoring different morphologies.
Neutron Reflectometry for Interfacial Adsorption Layers and Membrane Dissolution Mechanisms
Neutron reflectometry (NR) is a highly sensitive surface technique used to characterize thin films and interfaces. It measures the intensity of a neutron beam reflected from a flat surface to determine the scattering length density (SLD) profile perpendicular to that surface. This profile provides detailed information about the thickness, composition, and roughness of interfacial layers on the nanometer scale.
The use of this compound is particularly advantageous in NR studies of adsorption at air-liquid or solid-liquid interfaces. By selectively deuterating the lauryl chain, a strong contrast is created against non-deuterated solvents like H₂O or silicon substrates. This allows for the precise determination of the adsorbed surfactant layer's structure. Research using NR on related thermoresponsive polymer films demonstrates the power of this method to probe kinetic processes like hydration and swelling in real-time. nih.gov In a typical experiment with C12E2-d25, researchers can quantify:
Adsorbed Amount: The surface excess, or the amount of surfactant adsorbed at the interface.
Layer Thickness: The thickness of the hydrophilic ethylene glycol headgroups and the hydrophobic deuterated tails.
Molecular Orientation: The arrangement and packing of the surfactant molecules at the interface.
Furthermore, NR is instrumental in elucidating the mechanisms by which surfactants interact with and dissolve lipid membranes, a process crucial for understanding drug delivery and the function of membrane proteins. By creating a model lipid bilayer on a solid support and introducing C12E2-d25 into the aqueous subphase, NR can track the step-by-step process of membrane disruption. The deuterated surfactant allows researchers to follow its incorporation into the bilayer, the subsequent structural changes, and the eventual formation of mixed micelles, leading to the complete dissolution of the membrane.
Quasi-Elastic Neutron Scattering (QENS) for Molecular Dynamics within Assemblies
Quasi-elastic neutron scattering (QENS) is a powerful technique for investigating stochastic molecular motions, such as diffusion and reorientations, on a timescale of picoseconds to nanoseconds. stfc.ac.ukornl.govku.dk The method analyzes the small energy changes that occur when neutrons scatter inelastically from moving atoms, providing unique insights into the geometry and timescale of molecular dynamics. ornl.govcardiff.ac.uk
In systems containing this compound, QENS can be used to probe the intricate dynamics within self-assembled structures like micelles. Since hydrogen has a very large incoherent scattering cross-section, the signal in a QENS experiment is dominated by the motion of hydrogen atoms. ornl.gov By using the deuterated C12E2-d25 variant, the scattering contribution from the surfactant itself is suppressed, allowing researchers to focus on the dynamics of other hydrogenated components, such as a solubilized drug molecule or the surrounding water.
Conversely, studying a hydrogenated version of the surfactant in a deuterated solvent (D₂O) allows for a detailed investigation of the surfactant's own dynamics within the micelle. QENS can distinguish between several simultaneous motions occurring on different timescales. nih.gov
Table 1: Molecular Dynamics Probed by QENS in Surfactant Systems
| Dynamic Process | Description | Typical Timescale | Information Gained |
|---|---|---|---|
| Global Diffusion | The translational motion of the entire micellar assembly through the solvent. | Nanoseconds (ns) | Hydrodynamic radius of the micelle, inter-micellar interactions. |
| Internal Chain Motion | Local, rapid "rattling" or flexing of the lauryl chains within the micellar core. | Picoseconds (ps) | Fluidity and packing of the micellar core. |
| Rotational Diffusion | Isotropic or anisotropic rotation of individual surfactant molecules within the micelle. cardiff.ac.uk | Picoseconds to nanoseconds (ps-ns) | Local constraints on molecular motion at the core-corona interface. |
| Hydration Water Dynamics | The motion of water molecules bound to the ethylene glycol headgroups in the corona. | Picoseconds (ps) | Strength of surfactant-water interactions, properties of interfacial water. |
These studies are often complemented by molecular dynamics (MD) simulations, which can model motion on the same time and length scales, providing a powerful synergy for interpreting the complex dynamics in these systems. ku.dkcardiff.ac.uknih.gov
Contrast Variation and Matching Methods Facilitated by Deuteration
Small-Angle Neutron Scattering (SANS) is a premier technique for determining the size, shape, and internal structure of nanoscale objects like micelles and protein-detergent complexes in solution. researchgate.net The power of SANS is immensely enhanced by the technique of contrast variation, which relies on the significant difference in neutron scattering length between hydrogen (¹H) and its isotope deuterium (²H or D). nih.gov
The "contrast" in a SANS experiment is determined by the difference between the average scattering length density (SLD) of the particle and the SLD of the solvent. nih.gov By strategically using deuterated molecules and mixing hydrogenated (H₂O) and deuterated (D₂O) solvents, the SLD of the solvent can be adjusted to match the SLD of a specific component in a complex. ornl.gov When the SLDs are matched, that component becomes effectively "invisible" to the neutrons, allowing the scattering from the remaining components to be studied in isolation. nih.govnih.gov
This compound is an ideal tool for this purpose. Its heavily deuterated lauryl chain gives it a high SLD, which is often close to the SLD of pure D₂O. This allows for "contrast matching" the surfactant in D₂O-rich solvents. For example, in a study of a membrane protein stabilized within a C12E2-d25 micelle, researchers can adjust the H₂O/D₂O ratio of the solvent to perfectly match the SLD of the deuterated surfactant. Under this condition, the scattering signal from the surfactant shell vanishes, and the resulting SANS data provides direct information about the size and shape of the embedded protein alone. nih.gov
Table 2: Illustrative Scattering Length Densities (SLD) for Contrast Variation
| Component | Typical SLD (10⁻⁶ Å⁻²) | Contrast Matching Solvent |
|---|---|---|
| H₂O | -0.56 | Not applicable |
| D₂O | 6.40 | Not applicable |
| Typical Protein (hydrogenated) | ~2.2 | ~42% D₂O |
| C12E2-d25 (deuterated chain) | ~6.1 | ~95-100% D₂O |
This contrast-matching capability is invaluable for studying multi-component systems, such as localizing drug molecules within micelles or determining the structure of individual components in complex biological assemblies. nih.govarxiv.org
Complementary Spectroscopic Approaches (e.g., Raman, FTIR) for Molecular Structure and Phase Analysis
While neutron scattering techniques excel at revealing nanoscale structure and dynamics, vibrational spectroscopies like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on molecular-level structure, chemical bonding, and conformational changes. researchgate.net
FTIR Spectroscopy measures the absorption of infrared radiation by a sample, identifying molecular functional groups and their environments. In studies involving Diethyleneglycol Monolauryl Ether, FTIR is sensitive to changes in the C-H stretching vibrations of the lauryl chain and the C-O-C ether and O-H stretching vibrations of the headgroup. These spectral features can be used to monitor:
Micellization: The formation of micelles leads to a change in the local environment of the alkyl chains from aqueous to a non-polar core, which can be detected as shifts in the C-H stretching frequencies.
Hydration: The extent of hydrogen bonding between water and the ethylene glycol headgroups can be analyzed through the O-H stretching band.
Phase Transitions: Temperature- or concentration-induced phase transitions in the surfactant system can be identified by abrupt changes in the spectra. researchgate.net
Raman Spectroscopy is a light-scattering technique that provides information on molecular vibrations, similar to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent probe for the conformational order of the hydrocarbon chains in surfactant assemblies. nih.gov Specific Raman bands can be used to quantify the ratio of gauche to trans conformers in the lauryl chains, providing a measure of the order and packing within the micellar core. researchgate.net Studies on related diethylene glycol compounds and polymers demonstrate the utility of Raman spectroscopy in monitoring polymerization and identifying structural configurations. researchgate.netresearchgate.net
Table 3: Application of Vibrational Spectroscopy to C12E2 Systems
| Spectroscopic Technique | Vibrational Mode (Typical Wavenumber, cm⁻¹) | Information Obtained |
|---|---|---|
| FTIR | C-H stretching (~2850-2960 cm⁻¹) | Alkyl chain environment, packing, and phase. researchgate.net |
| C-O-C ether stretching (~1100 cm⁻¹) | Conformation and hydration of the headgroup. | |
| O-H stretching (~3200-3600 cm⁻¹) | Hydrogen bonding and hydration state. | |
| Raman | C-H stretching (~2800-3000 cm⁻¹) | Chain ordering and intermolecular interactions. |
| Skeletal C-C stretching (~1060-1130 cm⁻¹) | Conformational order (trans vs. gauche isomers). |
Together, these spectroscopic methods provide a detailed picture of the molecular state of Diethyleneglycol Monolauryl Ether, complementing the larger-scale structural and dynamic information obtained from advanced neutron scattering investigations.
Mechanistic Insights and Isotopic Effects in Complex Systems
Fundamental Studies of Self-Assembly Processes
The self-assembly of surfactants into micelles, vesicles, and other ordered phases is a thermodynamically driven process governed by a delicate balance of forces. The use of deuterated surfactants like Diethyleneglycol Monolauryl Ether-d25 is instrumental in techniques such as Small-Angle Neutron Scattering (SANS), which relies on the contrast between hydrogen and deuterium (B1214612) to elucidate the structure and organization of these assemblies. nih.gov
Investigation of Micellization Kinetics and Thermodynamics
The Gibbs free energy of micellization (ΔG_mic), enthalpy (ΔH_mic), and entropy (ΔS_mic) are key parameters that describe the spontaneity and driving forces of micelle formation. For non-ionic surfactants, ΔG_mic is typically negative, indicating a spontaneous process. mdpi.com The enthalpy of micellization can be endothermic or exothermic depending on the temperature and the specific chemical structure of the surfactant. nih.gov Isotopic labeling with deuterium in the alkyl chain of this compound is not expected to significantly alter the fundamental thermodynamic driving forces, but it provides an invaluable tool for their measurement. SANS experiments can precisely determine the aggregation number, size, and shape of the micelles, which are crucial parameters for thermodynamic modeling. nih.gov
Table 1: General Thermodynamic Parameters of Micellization for Non-ionic Surfactants
| Thermodynamic Parameter | Description | General Trend for Non-ionic Surfactants |
| ΔG_mic | Gibbs Free Energy of Micellization | Negative, indicating a spontaneous process. |
| ΔH_mic | Enthalpy of Micellization | Can be positive or negative depending on temperature. |
| ΔS_mic | Entropy of Micellization | Generally positive, driven by the hydrophobic effect. |
This table represents general trends for non-ionic surfactants and is not specific to this compound due to the lack of specific experimental data in the searched literature.
Characterization of Vesicular and Lamellar Phase Formation and Transitions
Beyond simple micelles, surfactants can form more complex structures like vesicles and lamellar phases, which are of great interest for their role as mimetics of biological membranes and as drug delivery vehicles. The transition between these different phases can be triggered by changes in concentration, temperature, or the addition of other molecules. nih.gov Neutron and X-ray scattering are powerful techniques to characterize the structure and spacing of these phases. nih.gov
The use of this compound in such studies allows for contrast variation in SANS experiments, enabling the detailed characterization of the bilayer structure in vesicles and lamellar phases. For instance, by matching the scattering length density of the solvent to that of either the headgroup or the tail group, specific parts of the assembly can be made "invisible" to neutrons, thus highlighting the other components. This approach is critical for determining the thickness of the hydrophobic core and the hydrophilic shell, as well as the extent of water penetration into the bilayer. While specific studies on the vesicular and lamellar phases of pure this compound are not prominent in the available literature, the methodology is well-established in the study of similar surfactant and lipid systems. researchgate.net
Mechanisms of Interaction in Mixed Surfactant Systems
In many practical applications and biological contexts, surfactants exist as mixtures. The interactions in mixed surfactant systems can be synergistic, leading to properties that are superior to those of the individual components. The formation of mixed micelles is a complex process influenced by the chemical nature of the surfactants, their mixing ratio, and the surrounding environment. mdpi.com
SANS with isotopic labeling is a particularly powerful technique for studying mixed surfactant systems. By selectively deuterating one of the surfactant components, such as using this compound in a mixture with a hydrogenous surfactant, it is possible to determine the composition of the mixed micelles and the spatial distribution of the different surfactant molecules within the aggregate. This provides direct insight into the nature of the interactions between the surfactant species. Studies on mixtures of non-ionic surfactants with ionic or other non-ionic surfactants have shown that the resulting micellar structures can vary from spherical to cylindrical depending on the composition. nih.gov
Molecular Interactions in Biological and Soft Matter Research
The ability of surfactants to interact with and solubilize biological macromolecules and to form membrane-like structures makes them indispensable tools in biochemistry and biophysics. Deuterated surfactants like this compound play a crucial role in advancing our understanding of these interactions.
Surfactant-Biomolecule (e.g., Protein, Lipid) Interactions and Solubilization Mechanisms
The interaction of surfactants with proteins is a multifaceted process that can range from non-disruptive binding to complete denaturation and solubilization of the protein. Understanding these interactions is vital for applications such as the purification of membrane proteins and the formulation of protein-based therapeutics. Non-ionic surfactants are generally considered milder than their ionic counterparts.
The use of this compound in SANS studies of protein-surfactant complexes allows for the "contrast matching" of the protein, which makes it possible to study the structure and arrangement of the surfactant molecules bound to the protein. This approach can reveal the size and shape of the surfactant shell around the protein and provide insights into the mechanism of solubilization. While specific studies detailing the interaction of this compound with proteins are not widely reported, the methodology has been successfully applied to other deuterated surfactants to characterize the structure of protein-detergent complexes. researchgate.net
Similarly, the interaction of surfactants with lipids is fundamental to the formation of mixed lipid-surfactant vesicles and the solubilization of lipid membranes. The deuterated alkyl chain of this compound can be used to probe the mixing behavior and domain formation in mixed lipid-surfactant bilayers.
Modeling of Membrane Mimetic Systems for Structural Biology
Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their requirement for a membrane environment to maintain their native structure and function. Membrane mimetic systems, such as micelles, bicelles, and nanodiscs, provide a soluble and stable environment for the structural and functional characterization of membrane proteins. nih.gov
Deuterated detergents, including non-ionic surfactants like this compound, are essential for the application of powerful structural biology techniques like solution NMR and SANS to membrane proteins. nih.gov In solution NMR, using a deuterated detergent minimizes the signals from the detergent itself, which would otherwise overlap with and obscure the signals from the protein. In SANS, the use of a deuterated surfactant allows for the contrast variation strategies described earlier, enabling the determination of the low-resolution shape of the protein-detergent complex. This information is complementary to high-resolution techniques like X-ray crystallography and cryo-electron microscopy. Although specific examples of the use of this compound in high-resolution membrane protein structure determination are not found in the reviewed literature, its properties make it a suitable candidate for such studies.
Studies on Polymer-Surfactant Complexes and Polymer Dynamics
The interaction between polymers and surfactants in aqueous solutions is a cornerstone of many industrial formulations and biological processes. The use of deuterated surfactants like this compound has been particularly instrumental in advancing our understanding of the structure and dynamics of the resulting complexes, primarily through Small-Angle Neutron Scattering (SANS).
SANS is a powerful technique for studying the structure of materials on the nanometer to micrometer scale. The key to its utility in polymer-surfactant systems lies in the significant difference in the neutron scattering length of hydrogen and deuterium. By selectively deuterating one component of a complex, such as the lauryl chain of the surfactant, it can be made to stand out or be "invisible" against a background of the other components and the solvent (often a mixture of H₂O and D₂O). This "contrast variation" method allows for the direct visualization of the surfactant's arrangement within the polymer-surfactant complex. mdpi.comnist.gov
Table 1: Illustrative SANS Data for a Polymer-Surfactant Complex
| Parameter | System | Value | Significance |
| Radius of Gyration (Rg) of Surfactant Aggregate | Polymer + C₁₂H₂₅(OC₂H₄)₂OH | 1.8 nm | Size of a free micelle. |
| Radius of Gyration (Rg) of Surfactant Aggregate | Polymer + C₁₂D₂₅(OC₂H₄)₂OH | 2.0 nm | Size of a polymer-bound micelle, indicating a slight swelling upon association with the polymer. |
| Polymer Radius of Gyration (Rg) | Polymer alone | 15 nm | Unperturbed size of the polymer coil. |
| Polymer Radius of Gyration (Rg) | Polymer + Surfactant | 12 nm | Compaction of the polymer chain upon formation of the necklace structure. |
This table is illustrative and designed to show the type of data obtained from SANS experiments with deuterated surfactants.
Furthermore, time-resolved SANS experiments can probe the dynamics of these systems, such as the exchange rate of surfactant molecules between the polymer-bound micelles and the bulk solution, and the relaxation of the polymer chain after being subjected to shear flow. aps.org
Deuterium Kinetic and Solvent Isotope Effects (DKIE and SIE) in Chemical Systems
The replacement of protium (B1232500) (¹H) with deuterium (²H) can influence the rates and equilibria of chemical reactions. This is due to the greater mass of deuterium, which leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. This is known as the Deuterium Kinetic Isotope Effect (DKIE). nih.govyoutube.com Similarly, replacing the solvent, for example H₂O with D₂O, can also affect reaction rates and equilibria, an effect known as the Solvent Isotope Effect (SIE). chem-station.com
While this compound is a non-ionic surfactant and not typically a reactive species, the principles of DKIE are broadly applicable to understanding chemical transformations. The magnitude of the DKIE (kH/kD, the ratio of the rate constant for the protiated compound to the deuterated one) can provide significant insight into the transition state of a reaction. iitd.ac.inrsc.org
For example, in a hypothetical scenario where the lauryl chain of the surfactant undergoes an oxidation reaction initiated by a hydrogen atom abstraction, the use of this compound would be expected to exhibit a primary DKIE.
Table 2: Expected DKIE for a Hypothetical Oxidation Reaction
| Reactant | Rate Constant (k) at 25°C | kH/kD | Mechanistic Implication |
| C₁₂H₂₅(OC₂H₄)₂OH | kH | \multirow{2}{*}{~5-7} | C-H bond cleavage is likely the rate-determining step. |
| C₁₂D₂₅(OC₂H₄)₂OH | kD |
This table is illustrative. The magnitude of the DKIE can vary depending on the specific reaction.
A significant kH/kD value would confirm that the C-H (or C-D) bond is indeed broken in the slowest step of the reaction. Conversely, a kH/kD value close to 1 would suggest that C-H bond breaking occurs in a fast step before or after the rate-determining step, or not at all. nih.gov
The phase behavior of non-ionic surfactants in water is highly sensitive to temperature. Many, including those of the Diethyleneglycol Monolauryl Ether type, exhibit a lower critical solution temperature (LCST), above which the solution phase separates. This behavior is driven by changes in the hydrogen bonding network between water and the ether linkages of the surfactant.
The use of D₂O as a solvent in place of H₂O can have a pronounced effect on the LCST. D-bonds are generally considered to be stronger and more structured than H-bonds. nih.gov This stronger interaction between D₂O and the surfactant's hydrophilic headgroup can delay the dehydration of the surfactant that leads to phase separation. Consequently, the LCST of a non-ionic surfactant is often observed to be higher in D₂O than in H₂O. researchgate.net
For this compound, two isotopic effects would be at play when dissolved in D₂O: the solvent isotope effect from the D₂O and a potential, albeit smaller, intramolecular effect from the deuterated lauryl chain. The dominant effect on the LCST, however, would be the SIE from the solvent.
Table 3: Typical Solvent Isotope Effect on the LCST of a Non-ionic Surfactant
| Solvent | LCST (°C) | Observation |
| H₂O | 35.0 | Baseline phase transition temperature. |
| D₂O | 37.5 | An increase of a few degrees is commonly observed due to stronger D-bonding. |
This table provides typical values and illustrates the general trend of the SIE on the LCST.
Deuteration can subtly alter the nature of non-covalent interactions, which in turn can influence the conformational landscape of molecules and their aggregates. The primary non-covalent interactions affected are hydrogen bonds and hydrophobic interactions.
As mentioned, D-bonds are stronger than H-bonds. nih.gov While the lauryl chain of this compound does not form hydrogen bonds itself, its deuteration can influence the surrounding water structure. More significantly, studies on similar deuterated molecules have shown that C-D bonds are slightly shorter and less polarizable than C-H bonds. researchgate.net This can lead to a slight weakening of van der Waals and hydrophobic interactions. Protiated compounds have been observed to bind more strongly to hydrophobic surfaces than their deuterated counterparts, an effect attributed to the greater polarizability of the C-H bond. cchmc.org
These subtle changes in non-covalent interactions can be probed using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments on polymer-surfactant complexes containing this compound could reveal close spatial contacts between the deuterated lauryl chain and specific protons on the polymer, providing a detailed map of the binding interface. rsc.org Furthermore, changes in the chemical shifts and relaxation times of the polymer's protons upon binding of the deuterated surfactant can provide information about changes in the local environment and dynamics. acs.orgnih.gov The use of deuterated surfactants is also beneficial in NMR studies as it can simplify complex proton spectra and reduce the effects of dipolar relaxation, leading to sharper signals for the remaining protons. nih.gov
Analytical Research Applications As Deuterated Internal Standard
Advancements in Quantitative Analysis via Mass Spectrometry (LC-MS/MS)
The advent of LC-MS/MS has revolutionized trace-level quantitative analysis due to its high sensitivity and selectivity. waters.com However, the technique is prone to variability in instrument response, primarily due to matrix effects. waters.com Diethyleneglycol Monolauryl Ether-d25 is specifically designed to overcome these challenges in the analysis of non-ionic surfactants. In a typical LC-MS/MS workflow, a known amount of the deuterated standard is spiked into the sample prior to preparation and analysis.
Because this compound has nearly identical physicochemical properties to the native analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's source. chromatographyonline.comchromatographyonline.com The mass spectrometer can differentiate between the analyte and the deuterated standard due to the mass difference imparted by the 25 deuterium (B1214612) atoms. researchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, any variations introduced during sample preparation or ionization are effectively normalized. This ratiometric approach leads to a significant improvement in the reliability and accuracy of quantitative results for long-chain alcohol ethoxylates, which are notoriously difficult to analyze due to their complex, multi-component nature. epa.gov
The use of scheduled multiple-reaction monitoring (sMRM) in conjunction with deuterated standards like this compound allows for the monitoring of a large number of analyte transitions within a single, rapid LC-MS/MS run, further enhancing throughput and efficiency. epa.gov
Role in Method Development and Validation for Analytical Accuracy and Precision
Method development and validation are critical steps to ensure that an analytical method is fit for its intended purpose. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate rigorous validation to demonstrate a method's reliability. The inclusion of a stable isotope-labeled internal standard like this compound is a key component in meeting these stringent requirements.
During method validation, the deuterated standard is used to assess critical parameters such as linearity, accuracy, and precision. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, a calibration curve is constructed. The use of the internal standard helps to ensure the linearity of this curve over a wide dynamic range. researchgate.net
Accuracy is determined by analyzing quality control samples with known concentrations of the analyte and the internal standard. The internal standard helps to correct for any systematic errors that may occur during the analytical process. Precision, both within a single run (intra-assay) and between different runs (inter-assay), is also improved as the internal standard minimizes the impact of random variations. chromforum.org The data presented in the following table illustrates typical performance characteristics of an LC-MS/MS method validated using a deuterated internal standard for a complex analyte.
| Validation Parameter | Typical Performance with Deuterated IS |
| Linearity (R²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | pg/mL to ng/mL range |
This interactive table demonstrates the typical performance metrics achieved during the validation of an LC-MS/MS method utilizing a stable isotope-labeled internal standard. These values represent the high degree of accuracy and precision attainable.
Compensation for Matrix Effects and Instrumental Variability in Complex Samples
One of the most significant challenges in LC-MS/MS analysis is the phenomenon of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. waters.comwaters.com This can result in significant inaccuracies in quantification. Complex samples, such as environmental matrices or biological fluids, are particularly susceptible to these effects.
A deuterated internal standard like this compound is considered the gold standard for compensating for matrix effects. chromatographyonline.comnih.gov The underlying principle is that the stable isotope-labeled standard has nearly identical chromatographic retention time and ionization efficiency to the unlabeled analyte. chromatographyonline.comresearchgate.net Therefore, any suppression or enhancement of the ion signal caused by the matrix will affect both the analyte and the internal standard to a similar degree. waters.comchromatographyonline.com
The ratio of the analyte signal to the internal standard signal remains constant, even in the presence of varying matrix effects across different samples. nih.gov This robust compensation is crucial for achieving reliable results when analyzing a large number of samples where matrix composition can differ. While deuterated standards are highly effective, it is important during method development to confirm that there is no significant chromatographic separation between the analyte and the internal standard, as this could lead to differential matrix effects. chromatographyonline.commyadlm.org
The following table provides a hypothetical comparison of analyte response in different matrices with and without an internal standard, illustrating the compensating effect of this compound.
| Sample Matrix | Analyte Response (without IS) | Analyte/IS Ratio (with d25-IS) | % Matrix Effect (without IS) | % Matrix Effect (with IS) |
| Neat Solution | 100,000 | 2.00 | 0% | 0% |
| Wastewater Influent | 55,000 | 1.98 | -45% | -1% |
| River Water | 85,000 | 2.01 | -15% | +0.5% |
| Soil Extract | 62,000 | 1.99 | -38% | -0.5% |
This interactive table demonstrates how a deuterated internal standard like this compound can effectively compensate for matrix-induced signal suppression, leading to consistent and accurate quantification across various complex sample types.
Use as Tracer in Metabolic and Environmental Fate Studies (excluding human/animal physiological outcomes)
Stable isotope-labeled compounds are invaluable tools in studies investigating the transformation and transport of chemicals in biological and environmental systems. This compound can be employed as a tracer to study the metabolic pathways and environmental fate of long-chain alcohol ethoxylates without the need for radioactive labels.
In metabolic studies using in vitro systems, such as liver S9 fractions or hepatocytes, the deuterated compound can be introduced to track the formation of metabolites. nih.gov LC-MS analysis can then distinguish between the deuterated metabolites and any endogenous or background compounds, allowing for clear pathway elucidation. For instance, studies on similar alcohol ethoxylates have identified metabolic pathways including hydroxylation, O-dealkylation, and cleavage of the ether bond. nih.gov
In environmental fate studies, this compound can be used to monitor the biodegradation and transport of C12 alcohol ethoxylates in various environmental compartments like soil and water. nih.govsantos.com Long-chain alcohols and their ethoxylates are known to be biodegradable. nih.govresearchgate.net By spiking a sample with the deuterated standard and monitoring its disappearance and the appearance of deuterated degradation products over time, researchers can determine biodegradation rates and pathways under specific environmental conditions. santos.com This approach provides precise and accurate data for environmental risk assessments of these widely used surfactants. nih.gov
Computational and Theoretical Modeling of Deuterated Ether Systems
Molecular Dynamics (MD) Simulations for Investigating Isotopic Effects on Molecular Systems
Molecular dynamics (MD) simulations provide a powerful lens through which to observe the time-evolved behavior of molecular systems at an atomic resolution. usc.edu When studying deuterated compounds, MD simulations are instrumental in elucidating the consequences of isotopic substitution on the structure, dynamics, and thermodynamics of the system.
A primary consequence of deuteration is the alteration of nuclear quantum effects (NQEs). aps.org Due to its lighter mass, hydrogen exhibits more pronounced quantum behaviors, such as zero-point energy (ZPE) and tunneling, compared to the heavier deuterium (B1214612). Feynman path-integral molecular dynamics (PI-MD) is a sophisticated simulation technique that explicitly incorporates NQEs, providing a more accurate description of isotope effects than classical MD. aps.orgnih.gov Studies on analogous systems like deuterated water (D₂O) have shown that PI-MD simulations can accurately reproduce experimental findings, such as the contraction of covalent bonds and altered hydrogen-bonding structures upon deuteration. aps.orgprinceton.edu
For a system like Diethyleneglycol Monolauryl Ether-d25, MD simulations, particularly PI-MD, can investigate several key isotopic effects:
Intermolecular Interactions : Changes in the vibrational modes of the molecule can affect its intermolecular interactions, such as van der Waals forces and, if applicable, hydrogen bonding with solvent molecules. For instance, simulations of deuterated and protiated water show that D₂O is slightly more structured than H₂O due to weaker zero-point motions. aps.org
Dynamical Properties : The increased mass directly impacts dynamic properties. MD simulations can quantify changes in diffusion coefficients, rotational correlation times, and the rates of conformational transitions, which are expected to be slower in the deuterated species.
| Property | Effect of Deuteration (H → D) | Underlying Physical Reason | Relevant Simulation Technique |
|---|---|---|---|
| Average C-D vs. C-H Bond Length | Slightly shorter | Lower zero-point energy (ZPE) of the C-D bond leads to a lower average position on the anharmonic potential energy surface. | Path-Integral MD (PI-MD) |
| Molecular Diffusion Rate | Slower | Increased molecular mass. | Classical MD or PI-MD |
| Conformational Dynamics | Slower transitions | Higher energy barrier to overcome for torsional rotations due to mass increase and ZPE changes. | Classical MD or PI-MD |
| Hydrogen/Deuterium Bonding Strength | Generally stronger D-bonds | Weaker zero-point motions in the deuterated system can lead to a more structured and strongly interacting network. aps.org | PI-MD |
Quantum Chemical Calculations for Deuteration Site Selectivity and Energetics
The synthesis of a specifically labeled isotopologue like this compound, where all 25 hydrogens on the lauryl chain are substituted, relies on understanding the reactivity of different C-H bonds. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for predicting the site selectivity and the energetics of deuteration reactions. aip.orgrsc.org
These calculations can map the potential energy surface (PES) for the hydrogen-deuterium (H/D) exchange reaction. mdpi.com Key parameters derived from the PES include:
Bond Dissociation Energies (BDEs) : Calculating the BDE for each C-H bond in the molecule can provide a first approximation of reactivity. Typically, weaker C-H bonds are more susceptible to cleavage and subsequent deuteration.
Transition State (TS) Analysis : By locating the transition state structures for H/D exchange at various positions, chemists can calculate the activation energy (Ea) for each potential deuteration site. The site with the lowest activation energy is kinetically favored. nih.gov
For a molecule with multiple types of C-H bonds, such as the primary (CH₃) and secondary (CH₂) hydrogens along the lauryl chain, DFT calculations can reveal subtle differences in their reactivity, guiding the choice of catalysts and reaction conditions to achieve the desired selective deuteration. nih.govcopernicus.org
| Position on Lauryl Chain | C-H Bond Type | Calculated Bond Dissociation Energy (kcal/mol) | Calculated Activation Energy (Ea) for H/D Exchange (kcal/mol) | Predicted Kinetic Preference |
|---|---|---|---|---|
| C12 (Terminal Methyl) | Primary (1°) | ~101 | ~35 | Lower |
| C2-C11 (Methylene) | Secondary (2°) | ~98.5 | ~32 | Higher |
| C1 (α to Ether Oxygen) | Secondary (2°) | ~97 | ~30 | Highest |
Note: Values are illustrative examples to demonstrate the concept of using quantum calculations to predict site selectivity.
Development and Refinement of Force Fields for Deuterated Molecules in Simulations
Classical MD simulations rely on force fields—a set of parameters and mathematical functions that describe the potential energy of a system. usc.edu Standard biomolecular force fields like AMBER, CHARMM, and GROMOS have been parameterized primarily for protiated molecules. gromacs.orggromacs.org A critical challenge in simulating deuterated systems is that a simple substitution of hydrogen mass with deuterium mass in a standard force field is often insufficient to capture the nuanced isotope effects accurately. nih.govresearchgate.net
This insufficiency arises because standard force field parameterization methods often implicitly absorb quantum effects and mass-dependent vibrational properties into the bonded parameters (bond lengths, angles, and dihedral terms). nih.govresearchgate.net Therefore, to accurately model a deuterated molecule, the force field itself may require refinement.
The process of refining a force field for a deuterated analog like this compound involves:
Quantum Mechanical (QM) Calculations : High-level QM calculations are performed on the deuterated molecule to determine its equilibrium geometry and, crucially, its vibrational frequencies (Hessian matrix). researchgate.net
Re-parameterization of Bonded Terms : The force constants for bonds and angles involving deuterium are adjusted so that a molecular mechanics (MM) normal mode analysis reproduces the QM-calculated vibrational frequencies. This explicitly incorporates the mass-dependent vibrational changes into the force field.
Validation : The refined force field is then tested by running MD simulations and comparing the results for structural and thermodynamic properties against available experimental data or high-fidelity PI-MD simulations.
Studies on deuterated tetrahydrofuran (B95107) (THF) have demonstrated that this re-parameterization approach is necessary to correctly reproduce experimental observations, such as changes in miscibility with water, which are missed by simple mass substitution. nih.govresearchgate.net
| Approach | Methodology | Pros | Cons |
|---|---|---|---|
| Naïve Mass Substitution | Use a standard force field (e.g., CHARMM, AMBER) and only change the atomic mass of H to D. researchgate.net | Simple, requires no new parameterization. | Fails to capture subtle quantum and vibrational effects; may lead to inaccurate results for intermolecular interactions and thermodynamic properties. nih.govresearchgate.net |
| Refined/Re-parameterized Force Field | Adjust bonded parameters (bond, angle force constants) based on QM calculations of the deuterated molecule's vibrational modes. researchgate.net | More physically accurate; correctly describes isotope-dependent vibrations and their influence on molecular properties. nih.gov | Requires significant computational effort for re-parameterization and validation. |
Computational Prediction and Analysis of Spectroscopic Data from Deuterated Analogs
Computational chemistry is an indispensable tool for predicting and interpreting the spectra of novel or isotopically labeled compounds. For this compound, computational spectroscopy helps confirm its structure and understand the impact of deuteration on its spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The prediction of NMR spectra is a routine task in computational chemistry. nih.govgithub.io Using the Gauge-Including Atomic Orbital (GIAO) method, typically with DFT, one can calculate the isotropic shielding values for each nucleus. uncw.edu These values are then converted into chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). For a deuterated compound, these calculations can predict:
The disappearance of signals in the ¹H NMR spectrum corresponding to the deuterated positions.
The appearance of characteristic, often broader, signals in the ²H NMR spectrum.
Small changes in the ¹³C NMR chemical shifts for carbons bonded to deuterium (α-isotope effect) and for adjacent carbons (β-isotope effect). These effects, though small, are predictable and serve as a fine-print confirmation of the deuteration site. mdpi.com
Vibrational (Infrared and Raman) Spectroscopy : Deuteration has a profound effect on vibrational spectra because the frequency of a bond stretch is inversely related to the reduced mass of the two atoms. youtube.com The C-D stretching vibrations appear at significantly lower frequencies (approx. 2100-2200 cm⁻¹) compared to C-H stretches (approx. 2850-3000 cm⁻¹). Computational methods can predict these shifts with high accuracy:
Normal-Mode Analysis : A standard harmonic frequency calculation on a DFT-optimized geometry provides the fundamental vibrational modes and their IR/Raman intensities. nih.gov This allows for a direct comparison between the predicted spectra of the protiated and deuterated molecules.
Ab Initio MD (AIMD) : For a more sophisticated analysis that includes anharmonic effects and thermal motion, vibrational spectra can be calculated from the Fourier transform of the dipole moment time-correlation function obtained from an AIMD trajectory. nih.gov This method can provide more realistic spectral line shapes and positions.
These computational predictions are crucial for assigning peaks in experimental spectra and verifying that the synthesis has produced the correct isotopologue. mdpi.comnih.gov
| Spectroscopic Technique | Feature | Protiated Lauryl Chain (Calculated) | d25-Lauryl Chain (Calculated) | Utility of Calculation |
|---|---|---|---|---|
| ¹H NMR | Aliphatic C-H Signals | δ ≈ 0.8-1.6 ppm | Signals absent | Confirms successful deuteration. |
| ¹³C NMR | Shift of Carbon (α-effect) | δ(C₁) ≈ 71.0 ppm | δ(C₁) ≈ 70.8 ppm (slight upfield shift) | Fine verification of deuteration sites. mdpi.com |
| IR Spectroscopy | C-H/C-D Stretch | ~2850-2960 cm⁻¹ | ~2100-2200 cm⁻¹ | Unambiguous confirmation of H/D exchange. youtube.com |
Note: Spectral values are typical approximations for illustrative purposes.
Future Research Directions and Emerging Paradigms in Deuterated Ether Science
Advancements in Selective Deuteration for Multi-Component Self-Assembled Systems
The synthesis of selectively deuterated surfactants is crucial for their application in techniques like neutron scattering, where contrast matching allows for the detailed study of specific components within complex mixtures. nih.gov Recent advancements in synthetic methodologies are paving the way for more precise and efficient deuteration of organic molecules. researchgate.netacs.orgrsc.org
Historically, the synthesis of deuterated surfactants involved multi-step processes, sometimes with more than 16 steps, starting from protonated versions and then exchanging hydrogen for deuterium (B1214612) where possible. sine2020.eu Modern techniques are becoming more sophisticated, including:
Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium. Recent developments have focused on using catalysts to improve the selectivity and efficiency of HIE reactions. researchgate.net
Reductive Deuteration: This involves the use of deuterium gas (D2) or other deuterium sources to reduce unsaturated bonds, thereby incorporating deuterium into the molecule. researchgate.net
Dehalogenative Deuteration: This technique involves the replacement of a halogen atom with a deuterium atom. researchgate.net
Use of Deuterated Precursors: Synthesizing the target molecule from smaller, commercially available deuterated building blocks is another common strategy. sine2020.eu For instance, the synthesis of novel deuterated ligands has been achieved by incorporating deuterium into methoxy (B1213986) substituents to improve metabolic stability. nih.govnih.gov
These advanced methods enable the creation of surfactants with specific parts of the molecule deuterated. For example, in Diethyleneglycol Monolauryl Ether-d25, the lauryl chain is fully deuterated. This selective labeling is invaluable for studying the behavior of the hydrophobic tail within a micelle or at an interface, while the non-deuterated headgroup remains "visible" or vice versa if the headgroup were deuterated.
The synthesis of novel deuterated surfactants, such as those based on amino acids, is an active area of research, driven by the demand for biodegradable and biocompatible alternatives to traditional surfactants. europa.eu The knowledge gained from these syntheses can be applied to produce a wider range of deuterated ethers like this compound with tailored properties for specific research questions.
Integration of Multi-Technique Experimental and Computational Approaches
A powerful emerging paradigm in the study of deuterated surfactants is the integration of multiple experimental techniques with computational modeling. This synergistic approach provides a more complete picture of the structure and dynamics of self-assembled systems.
Experimental Techniques:
Small-Angle Neutron Scattering (SANS): SANS is a premier technique for studying the structure of micelles, vesicles, and other self-assembled systems. mdpi.com The use of deuterated surfactants like this compound is particularly advantageous in SANS because it allows for contrast variation. acs.org By selectively deuterating either the surfactant's hydrophobic tail or hydrophilic head, and by adjusting the deuterium content of the solvent (e.g., using D₂O), researchers can effectively make different parts of the system "invisible" to neutrons, thus highlighting the structure of the remaining components. nih.govnih.gov This has been successfully used to study the core and shell of micelles independently. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR provides detailed information about the local environment and dynamics of the deuterated parts of a molecule. researchgate.netacs.orgacs.org For this compound, ²H NMR could be used to probe the ordering and mobility of the deuterated lauryl chain within a micelle. Diffusion-ordered NMR spectroscopy (DOSY) using perdeuterated surfactants can also help resolve components in complex mixtures. nih.gov
Small-Angle X-ray Scattering (SAXS): When used in conjunction with SANS, SAXS can provide complementary information. While SANS relies on the scattering length density of nuclei, SAXS is sensitive to electron density. Simultaneous SAXS/SANS measurements on the same sample can, therefore, provide a more unambiguous interpretation of the structure. mdpi.com
Computational Approaches:
Molecular Dynamics (MD) Simulations: MD simulations provide an atomistic or coarse-grained view of surfactant self-assembly, offering insights into the dynamic processes that are often difficult to observe experimentally. northwestern.edufrontiersin.orgcore.ac.uk Coarse-grained models are particularly useful for simulating the formation of larger structures like micelles over longer timescales. rsc.org
Integration of Simulation and Experiment: A growing trend is to use MD simulations to complement and refine experimental data. For instance, SAXS and SANS data can be used to validate and restrain MD simulations, leading to more accurate structural ensembles of flexible molecules in solution. acs.orgnih.govacs.org This combined approach has been used to study multi-domain proteins and can be readily applied to complex surfactant systems.
Exploration of Novel Deuterated Surfactant Architectures for Tailored Research Applications
The demand for new materials with specific properties is driving the exploration of novel surfactant architectures. Deuteration plays a key role in the characterization and development of these new materials. Future research will likely focus on creating deuterated surfactants with:
Different Headgroup Chemistries: Exploring a variety of hydrophilic headgroups beyond the simple ethylene (B1197577) glycol ethers can lead to surfactants with different charge characteristics (anionic, cationic, zwitterionic), pH responsiveness, and specific binding capabilities. sine2020.eu The synthesis of deuterated amino acid-based surfactants is a prime example of this trend. europa.eu
Varied Chain Lengths and Architectures: Systematically varying the length of the deuterated alkyl chain or introducing branching or unsaturation can be used to fine-tune the packing of surfactants in aggregates and their phase behavior.
Stimuli-Responsive Properties: Designing deuterated surfactants that respond to external stimuli such as temperature, light, or pH is a promising area of research. These "smart" materials have potential applications in areas like controlled drug delivery and responsive emulsions.
The study of these novel architectures will be greatly facilitated by the use of deuteration in conjunction with the analytical techniques mentioned in the previous section. For example, SANS studies on selectively deuterated block copolymers have provided detailed information on the conformation of the different blocks within micelles. nih.gov
Theoretical Predictions Guiding Targeted Experimental Deuteration Strategies
Theoretical and computational chemistry are increasingly being used not just to analyze experimental data, but also to predict the properties of molecules and guide experimental design. In the context of deuterated surfactants, theoretical predictions can help to:
Predict Isotope Effects: The substitution of hydrogen with deuterium can have a small but measurable effect on the physicochemical properties of a molecule, known as the kinetic isotope effect. researchgate.net Theoretical calculations can help to predict these effects on properties like the critical micelle concentration (CMC) or the partitioning of the surfactant between different phases.
Guide Synthetic Strategies: Computational models can be used to predict the most effective sites for deuteration to achieve the desired contrast in a scattering experiment or to probe a specific molecular interaction. This can save significant time and resources in the synthesis of complex deuterated molecules.
Model Self-Assembly Behavior: Molecular-thermodynamic models, informed by computer simulations, can predict the self-assembly behavior of surfactants based on their chemical structure. mit.edu This allows for the in-silico screening of novel surfactant architectures before they are synthesized.
By providing a deeper understanding of the fundamental principles governing surfactant behavior, theoretical predictions can accelerate the development of new deuterated materials like this compound and their application in a wide range of scientific fields.
Q & A
Q. How can researchers verify the purity and deuteration level of DGML-d25 in experimental setups?
Methodological Answer:
- Use gas chromatography (GC) with flame ionization detection (FID) to assess purity, ensuring peaks correspond to DGML-d25 without residual non-deuterated impurities .
- Confirm deuteration via mass spectrometry (MS) or ²H-NMR , which detects isotopic substitution patterns. For instance, the absence of proton signals in the lauryl chain (C12H25-d25) in ¹H-NMR spectra confirms full deuteration .
- Cross-reference with supplier-provided certificates of analysis (CoA) for batch-specific data on isotopic enrichment (e.g., ≥98% deuterated) .
Q. What are the key considerations for synthesizing DGML-d25 with controlled ethylene glycol chain lengths?
Methodological Answer:
- Optimize ethylene glycol polymerization using anionic ring-opening polymerization with deuterated initiators to control chain length (n ≈ 25). Monitor reaction kinetics via size-exclusion chromatography (SEC) to ensure uniformity .
- For lauryl ether conjugation, employ Williamson ether synthesis under anhydrous conditions, using deuterated lauryl bromide (C12H25-d25Br) to avoid proton contamination .
Q. How does DGML-d25 function in membrane protein solubilization studies?
Methodological Answer:
- DGML-d25’s amphiphilic structure enables it to form micelles with a critical micelle concentration (CMC) of ~0.1 mM (varies with temperature and ionic strength). Use dynamic light scattering (DLS) to confirm micelle size (~5–10 nm) .
- Its deuterated alkyl chain minimizes interference in small-angle neutron scattering (SANS) studies, enhancing contrast between membrane proteins and detergent phases .
Advanced Research Questions
Q. How does deuteration of DGML-d25 affect its physicochemical properties compared to the protonated form?
Methodological Answer:
- Deuteration increases molecular weight by ~25 Da (per -CD2- groups), altering density and viscosity . Measure these using oscillating U-tube densitometry and rotational viscometry , respectively .
- In NMR spectroscopy , deuterated chains eliminate proton signals, simplifying ¹H-NMR analysis of co-solubilized compounds (e.g., lipids or drugs) .
Q. What experimental strategies mitigate batch-to-batch variability in DGML-d25 for reproducible micelle formation?
Methodological Answer:
- Standardize synthesis protocols using high-purity deuterated reagents (≥99.8% isotopic enrichment) and rigorously control polymerization conditions (e.g., temperature ±0.5°C) .
- Characterize each batch via SEC-MS to confirm chain-length homogeneity (PDI <1.1) and quantify residual solvents (e.g., <50 ppm ethers) .
Q. How can DGML-d25 be integrated into advanced drug delivery systems without isotopic exchange in aqueous media?
Methodological Answer:
- Stabilize DGML-d25 in deuterium oxide (D2O) buffers to minimize proton-deuterium exchange at the ether linkage. Monitor exchange rates via ²H-NMR over time (e.g., <5% exchange after 72 hours at 25°C) .
- For liposomal formulations, use differential scanning calorimetry (DSC) to assess phase behavior, ensuring deuterated chains maintain bilayer integrity under physiological conditions .
Q. What analytical techniques resolve contradictions in DGML-d25’s environmental persistence data?
Methodological Answer:
- Address conflicting biodegradation reports (e.g., aerobic vs. anaerobic conditions) using OECD 301F respirometry to measure BOD20 (biological oxygen demand over 20 days). DGML-d25’s branched lauryl chain may reduce biodegradability compared to linear analogs .
- Model soil mobility via high-performance liquid chromatography (HPLC) with soil columns, correlating log Koc (organic carbon partition coefficient) with deuterated chain hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
